![molecular formula C15H13Cl2N5O4 B2447889 2-(8-((2,5-dichlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021125-92-7](/img/structure/B2447889.png)
2-(8-((2,5-dichlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
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Overview
Description
The compound “2-(8-((2,5-dichlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid” is also known as Diclofenac . It has a molecular formula of C14H11Cl2NO2 and a molecular weight of 296.149 .
Molecular Structure Analysis
The molecular structure of Diclofenac can be represented by the InChI string: InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) . This structure can be viewed using specific software that can interpret this string into a 3D molecular structure .Physical And Chemical Properties Analysis
Diclofenac has a boiling point of 412.0±45.0 °C at 760 mmHg and a flash point of 203.0±28.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP value is 4.06 .Scientific Research Applications
- Role of the Compound : The compound serves as an organoboron reagent in SM coupling. Its mild reaction conditions, functional group tolerance, and environmental benignity make it a valuable tool for synthesizing complex organic molecules .
Suzuki–Miyaura Coupling
Anticancer Research
Safety and Hazards
Diclofenac can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes if it comes into contact with skin . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .
properties
IUPAC Name |
2-[8-(2,5-dichloroanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O4/c1-20-12-11(13(25)21(2)15(20)26)22(6-10(23)24)14(19-12)18-9-5-7(16)3-4-8(9)17/h3-5H,6H2,1-2H3,(H,18,19)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVLEYWDJNICTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=C(C=CC(=C3)Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-((2,5-dichlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid |
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